molecular formula C14H10F3NO4 B6394518 2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid CAS No. 1261968-58-4

2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid

Cat. No.: B6394518
CAS No.: 1261968-58-4
M. Wt: 313.23 g/mol
InChI Key: IURKKKPDUFMMSW-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid is a complex organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a hydroxyl group, a methoxy group, and a trifluoromethyl group attached to a nicotinic acid backbone

Properties

IUPAC Name

5-[2-methoxy-5-(trifluoromethyl)phenyl]-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO4/c1-22-11-3-2-8(14(15,16)17)5-9(11)7-4-10(13(20)21)12(19)18-6-7/h2-6H,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURKKKPDUFMMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688390
Record name 5-[2-Methoxy-5-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-58-4
Record name 5-[2-Methoxy-5-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid typically involves multiple steps. One common method involves the reaction of o-phenylenediamine with 5-methoxysalicaldehyde to form an intermediate Schiff base, which is then further reacted to produce the desired compound . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and trifluoromethyl groups enhances its reactivity and potential for diverse applications.

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